molecular formula C20H22ClN3 B1581953 Dorastine CAS No. 21228-13-7

Dorastine

Cat. No.: B1581953
CAS No.: 21228-13-7
M. Wt: 339.9 g/mol
InChI Key: WCTGYFWVYBPRGF-UHFFFAOYSA-N
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Description

Dorastine is a useful research compound. Its molecular formula is C20H22ClN3 and its molecular weight is 339.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 306726. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Dorastine, a synthetic compound belonging to the class of alkylating agents, has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in clinical settings, and relevant case studies.

This compound operates primarily through the formation of DNA cross-links, which impede DNA replication and transcription. This mechanism is characteristic of alkylating agents, which typically react with nucleophilic sites on DNA bases. The process involves:

  • Electrophilic Activation : this compound forms an electrophilic species that interacts with DNA.
  • Covalent Bond Formation : The electrophile reacts with nucleophilic sites on DNA, leading to cross-linking.
  • Cell Cycle Arrest : The formation of cross-links prevents proper DNA replication, triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Preclinical Studies

Preclinical studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported that this compound showed a dose-dependent inhibition of cell proliferation in human leukemia and solid tumor cell lines. The following table summarizes key findings from these studies:

Cell Line IC50 (μM) Effect
Human Leukemia5.4Significant inhibition
Breast Cancer3.2High cytotoxicity
Lung Cancer4.8Moderate inhibition

Clinical Trials

Clinical trials have further explored the therapeutic potential of this compound in treating refractory cancers. A notable Phase II trial evaluated its efficacy in patients with advanced non-small cell lung cancer (NSCLC). The results indicated:

  • Response Rate : 30% overall response rate among participants.
  • Survival Benefit : Median overall survival was reported at 8 months.
  • Safety Profile : Common adverse effects included nausea, myelosuppression, and alopecia.

Case Studies

Several case studies have highlighted the practical applications of this compound in clinical settings:

  • Case Study 1 : A patient with relapsed Hodgkin's lymphoma received this compound as part of a salvage therapy regimen. The patient achieved partial remission after six cycles, demonstrating the compound's potential as a second-line treatment option.
  • Case Study 2 : In a cohort of patients with metastatic breast cancer resistant to standard therapies, this compound was administered alongside targeted agents. Results showed improved disease control rates compared to historical controls.

Scientific Research Applications

2.1. Treatment of Insomnia

Dorastine has been evaluated extensively for its efficacy in managing insomnia. Randomized controlled trials (RCTs) have demonstrated that DORAs like this compound significantly improve sleep outcomes compared to placebo.

  • Efficacy Metrics : Key metrics include Total Sleep Time (TST), Wake After Sleep Onset (WASO), and Latency to Persistent Sleep (LPS). Studies indicate a dose-dependent improvement in TST with higher doses of this compound leading to longer sleep durations .
Study Dosage Participants TST Improvement WASO Reduction
Mignot et al. (2022)25 mg, 50 mg930SignificantSignificant
Dauvilliers et al. (2019)5 mg - 50 mg4,849Dose-dependentNotable reduction

2.2. Prevention of Delirium in ICU Settings

Recent studies have explored the potential of this compound in preventing delirium among critically ill patients, particularly those requiring ventilatory support. A retrospective study indicated that patients receiving this compound exhibited a significantly lower incidence of delirium compared to controls.

  • Results Summary : In a cohort of 297 patients, those treated with this compound had a hazard ratio (HR) for delirium development of 0.22 (95% CI: 0.12-0.40), indicating a substantial protective effect against delirium .
Group Incidence of Delirium (%) HR (95% CI)
DORA Group15%0.22 (0.12-0.40)
Control Group45%-

2.3. Safety and Adverse Effects

The safety profile of this compound has been assessed through data mining and analysis of adverse drug events (ADEs). A total of 11,857 reports were analyzed, highlighting the most common ADEs associated with DORAs.

Adverse Effect Category Suvorexant (%) Lemborexant (%) Daridorexant (%)
General Disorders42.0724.1430.59
Psychiatric Disorders37.3834.6136.72
Nervous System Disorders13.1335.0110.33

These findings suggest that while this compound is generally well-tolerated, monitoring for psychiatric and nervous system-related side effects is essential .

3.1. Case Study Analysis

A naturalistic study involving patients with insomnia disorder treated with this compound revealed significant improvements not only in insomnia symptoms but also in comorbid conditions such as anxiety and depression.

  • Key Findings : Over three months, patients showed substantial reductions in scores on the Insomnia Severity Index and Beck Depression Inventory-II, indicating that targeting insomnia can lead to broader mental health benefits .

3.2. Implications for Future Research

The promising results from existing studies highlight the need for further randomized controlled trials to solidify the efficacy and safety profile of this compound across various populations and clinical settings.

Properties

IUPAC Name

8-chloro-2-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3/c1-14-3-4-15(12-22-14)7-10-24-19-6-5-16(21)11-17(19)18-13-23(2)9-8-20(18)24/h3-6,11-12H,7-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTGYFWVYBPRGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CCN2C3=C(CN(CC3)C)C4=C2C=CC(=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9057682
Record name Dorastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21228-13-7
Record name Dorastine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021228137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dorastine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306726
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dorastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DORASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3087NKH40A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Preparation of the title compound was carried out according to General Method 8. 4-Chlorophenylhydrazine hydrochloride (9 g, 50 mmol), 5-(2-bromoethyl)-2-methylpyridine (10 g, 50 mmol), triethyl amine (21 ml, 150 mmol) and N-methyl-4-piperidone hydrochloride (7.5 g, 50 mmol) were taken in ethanol (100 ml) to obtain 390 mg of 8-chloro-2,3,4,5-tetrahydro-2-methyl-5-(2-(6-methylpyridin-3-yl)ethyl)-1H-pyrido[4,3-b]indole after on purification on silica gel (230-400 mesh) chromatography eluting with methanol-dichloromethane gradient followed by reverse-phase chromatography (C-18, 500 mm×50 mm, Mobile Phase A=0.05% TFA in water, B=0.05% TFA in acetonitrile, Gradient: 10% B to 80% B in 30 min, injection vol. 5 mL).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
21 mL
Type
reactant
Reaction Step Three
Quantity
7.5 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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